molecular formula C17H10F6N2O B1211658 (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol CAS No. 68496-04-8

(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol

Cat. No.: B1211658
CAS No.: 68496-04-8
M. Wt: 372.26 g/mol
InChI Key: LUDFDSXDVJABBT-UHFFFAOYSA-N
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Description

(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol, also known as BTMQ, is a novel small molecule with a wide range of potential applications in the scientific research field. BTMQ is an organic compound which is composed of two aromatic rings containing nitrogen and oxygen atoms, as well as three fluorine atoms. It is a colorless solid at room temperature and it has a melting point of 143°C. It is soluble in water, ethanol, and other common organic solvents.

Scientific Research Applications

Crystallographic Studies

  • Study of Oxazolidines and Polymorphs : Research has been conducted on the reaction between racemic erythro [(R*,S*)-2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol] and various compounds, resulting in diastereoisomers and polymorphs with differing crystal structures. These studies provide insights into the formation of complex chemical structures and their crystalline forms (Gonçalves et al., 2015).

Chemical Synthesis and Characterization

  • Mefloquine Derivatives and Anti-tubercular Activities : A study on mefloquine derivatives, including the synthesis and crystal structure of compounds related to (2,8-bis(trifluoromethyl)quinolin-4-yl)piperidin-2-yl-methanol, demonstrated significant anti-tubercular activities. This highlights the compound's potential in pharmaceutical applications (Wardell et al., 2011).

Kinetics and Mechanism Studies

  • Base Hydrolysis of Iron (II) Complexes : Investigations into the kinetics and mechanisms of base hydrolysis of iron (II) complexes with pyridyl-quinolyl Schiff base ligands have been conducted. These studies are crucial for understanding the reactivity and stability of such complexes in different environments (Mohamad et al., 2015).

Supramolecular Chemistry

  • Structural Motifs in Crystal Structures : Research on isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines revealed important information on supramolecular arrangements, including cage-type and π-π dimeric motifs. This is significant in the field of supramolecular chemistry (de Souza et al., 2015).

Medicinal Chemistry

  • Anti-Plasmodium Agents : Several novel quinolines based on the structure of mefloquine, which includes (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol, have been synthesized and evaluated for anti-Plasmodium activity. This demonstrates the compound's relevance in the development of new antimalarial drugs (da Silva et al., 2019).

Material Science

  • Self-Assembly of Vesicles : A study on the self-assembly of vesicles from a 2,6-di(7-benzamidy)-quinolin-2-yl)pyridine derivative, tuned by an amphiphilic amide chain, highlights the compound's potential in material science for creating novel vesicular structures (You et al., 2010).

Catalysis

  • Enantioselective Alkynylation of Cyclic Imines : Research involving (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol as a ligand for the catalytic enantioselective addition of terminal alkynes to cyclic imines indicates the compound's utility in asymmetric synthesis (Munck et al., 2017).

Spectroscopic Analysis

  • Study of Spectroscopic Properties : The electronic absorption, excitation, and fluorescence properties of certain derivatives have been examined, revealing important information about the spectroscopic properties and potential applications in materials science (Al-Ansari, 2016).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 according to the GHS classification system . This means it can be harmful if swallowed and may cause long-term adverse effects in the aquatic environment.

Mechanism of Action

Target of Action

DehydroMefloquine-d5, a derivative of Mefloquine, primarily targets the 80S ribosome of the Plasmodium falciparum . The Plasmodium falciparum is a protozoan parasite, one of the species of Plasmodium that cause malaria in humans . The 80S ribosome is a component of the parasite’s protein synthesis machinery, and its disruption leads to the inhibition of protein synthesis .

Mode of Action

It is suggested that dehydromefloquine-d5 interacts with the 80s ribosome of the plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . Schizonticidal effects refer to the killing of schizonts, a stage in the life cycle of the malaria parasite. This interaction disrupts the growth and reproduction of the malaria parasite .

Biochemical Pathways

The biochemical pathways affected by DehydroMefloquine-d5 are related to protein synthesis in the Plasmodium falciparum . By targeting the 80S ribosome, DehydroMefloquine-d5 disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis . This disruption affects the growth and reproduction of the malaria parasite, leading to its death .

Result of Action

The result of DehydroMefloquine-d5’s action is the significant reduction in the viability of Plasmodium falciparum cells . It has been observed that DehydroMefloquine-d5 significantly affects cell viability, tubulogenesis, and protein expression levels when compared to control and standard Mefloquine treatments . These effects disrupt the life cycle of the malaria parasite, leading to its death .

Properties

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h1-8,15,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDFDSXDVJABBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988148
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl](pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68496-04-8
Record name alpha-2-Pyridinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068496048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl](pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68496-04-8
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Record name (2,8-BIS-TRIFLUOROMETHYL-QUINOLIN-4-YL)-PYRIDIN-2-YL-METHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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